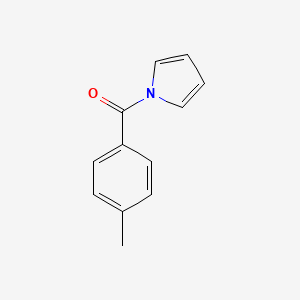

1H-Pyrrole, 1-(4-methylbenzoyl)-

説明

BenchChem offers high-quality 1H-Pyrrole, 1-(4-methylbenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, 1-(4-methylbenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

70971-70-9 |

|---|---|

分子式 |

C12H11NO |

分子量 |

185.22 g/mol |

IUPAC名 |

(4-methylphenyl)-pyrrol-1-ylmethanone |

InChI |

InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h2-9H,1H3 |

InChIキー |

SLYBRBKRTRHGGB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C(=O)N2C=CC=C2 |

製品の起源 |

United States |

Significance of Pyrrole Heterocycles in Organic Chemistry Research

Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. ontosight.ainumberanalytics.com Its unique electronic structure and reactivity make it a valuable building block for the synthesis of a vast array of more complex molecules. numberanalytics.comnumberanalytics.com Pyrrole and its derivatives are not merely laboratory curiosities; they are integral components of many biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnih.govtaylorandfrancis.com The pyrrole ring is a key structural feature in vital biological molecules like heme and chlorophyll, underscoring its fundamental importance in the chemistry of life. ontosight.ainih.gov The versatility of the pyrrole ring allows it to participate in a wide range of chemical reactions, such as electrophilic substitution and metal-catalyzed coupling reactions, further cementing its significance in synthetic organic chemistry. numberanalytics.comnih.gov

Overview of N Acylpyrrole Derivatives in Synthetic Methodologies

N-acylpyrroles are a specific class of pyrrole (B145914) derivatives where an acyl group is attached to the nitrogen atom. These compounds serve as valuable intermediates in organic synthesis. organic-chemistry.org They can function as acylating agents and as activated equivalents of carboxylic acids, enabling the conversion of primary amides into esters, as well as secondary and tertiary amides. organic-chemistry.org Furthermore, they can be reduced to form aldehydes and alcohols. organic-chemistry.org

The synthesis of N-acylpyrroles has been an area of active research, with various methods developed to facilitate their formation. organic-chemistry.orgacs.org Traditional methods often required harsh reaction conditions, but more recent developments have focused on milder and more efficient synthetic routes. organic-chemistry.org One notable method involves the reaction of primary aromatic amides with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of thionyl chloride, offering short reaction times and good yields. organic-chemistry.org Another approach utilizes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. acs.org These advancements have made N-acylpyrroles more accessible for use in a variety of synthetic applications.

Structural and Electronic Characteristics of the 1 4 Methylbenzoyl Pyrrole Substructure

The 1-(4-methylbenzoyl)pyrrole substructure consists of a pyrrole (B145914) ring N-acylated with a 4-methylbenzoyl group. This particular arrangement of atoms imparts specific structural and electronic features to the molecule. The pyrrole ring itself is an electron-rich aromatic system. The attachment of the electron-withdrawing benzoyl group to the nitrogen atom significantly influences the electronic properties of the pyrrole ring.

The 4-methyl group on the benzoyl ring acts as an electron-donating group, which can subtly modulate the electronic character of the entire molecule. The interplay between the electron-rich pyrrole, the electron-withdrawing carbonyl group, and the electron-donating methyl group creates a unique electronic environment that dictates the molecule's reactivity and potential applications.

Research Context and Scope for 1h Pyrrole, 1 4 Methylbenzoyl

Direct N-Acylation of Pyrroles

The most straightforward approach to the synthesis of 1-(4-methylbenzoyl)pyrrole involves the direct acylation of the pyrrole nitrogen. This method relies on the nucleophilic character of the pyrrole nitrogen to react with a suitable acylating agent, such as 4-methylbenzoyl chloride.

Regioselective N-Acylation Techniques for Pyrrole Derivatives

The acylation of pyrrole can, in principle, occur at the nitrogen atom (N-acylation) or at the carbon atoms of the ring (C-acylation), with the C2-position being the most nucleophilic carbon. Achieving high regioselectivity for N-acylation is therefore a critical aspect of this synthetic strategy. Various factors, including the choice of base, solvent, and acylating agent, can influence the N- versus C-acylation ratio.

In many instances, the use of a strong base to deprotonate the pyrrole, forming the pyrrolide anion, favors subsequent N-acylation. The reaction of pyrrole with 4-methylbenzoyl chloride in the presence of a suitable base is a common method for the synthesis of the title compound.

Optimization of Reaction Conditions and Reagents for N-Acylation

The efficiency and yield of the N-acylation of pyrrole with 4-methylbenzoyl chloride are highly dependent on the reaction conditions. A variety of bases and solvent systems have been explored to optimize this transformation. For instance, the use of potassium carbonate in a suitable solvent provides a common and effective method for this acylation. nih.gov

A patent describes a related process for the preparation of 1-methyl-5-(p-toluoyl)pyrrole-2-acetic acid, which involves the Friedel-Crafts acylation of a substituted pyrrole with p-toluoyl chloride in the presence of a Lewis acid like aluminum chloride. google.com This underscores the utility of 4-methylbenzoyl chloride as a robust acylating agent in pyrrole chemistry. While this example illustrates a C-acylation on a pre-substituted pyrrole, the underlying reactivity highlights the potential for N-acylation under different conditions, typically by first forming the pyrrolide anion.

| Acylating Agent | Base | Solvent | Temperature | Yield | Reference |

| 4-Methylbenzoyl Chloride | Potassium Carbonate | THF/Acetonitrile | Room Temperature | Not specified | nih.gov |

| p-Toluoyl Chloride | Aluminum Chloride (Lewis Acid) | Methylene (B1212753) Chloride | 0°C to 9°C | Good | google.com |

De Novo Pyrrole Ring Formation Incorporating the 4-Methylbenzoyl Moiety

An alternative to the direct functionalization of a pre-formed pyrrole ring is the construction of the heterocyclic core in a manner that already incorporates the desired 4-methylbenzoyl group. This approach often offers greater control over the substitution pattern of the final product.

Paal-Knorr Type Cyclocondensations for Substituted Pyrroles

The Paal-Knorr synthesis is a powerful and widely used method for the preparation of substituted pyrroles. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions, to yield the corresponding pyrrole. wikipedia.orgalfa-chemistry.com

The reaction mechanism is believed to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring. wikipedia.org The reaction conditions can be tuned to favor the formation of pyrroles over competing furan (B31954) synthesis, which can occur under strongly acidic conditions. organic-chemistry.org

Multicomponent Reaction Approaches to Pyrrole Construction

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including pyrroles. orientjchem.orgresearchgate.netbohrium.comrsc.orgrsc.org

Cycloaddition Reactions for Pyrrole Ring Synthesis

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds in a single step, often with high regio- and stereoselectivity. numberanalytics.com While various cycloaddition strategies exist for the formation of the pyrrole nucleus, their application to the direct synthesis of N-acylpyrroles such as 1-(4-methylbenzoyl)pyrrole is less common but conceptually feasible.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. elsevier.com In the context of pyrrole synthesis, derivatives of 1-azadienes can undergo hetero-Diels-Alder reactions with suitable dienophiles to form dihydropyrrole intermediates, which can then be oxidized to the aromatic pyrrole ring. rsc.org The incorporation of a 4-methylbenzoyl group would necessitate the use of a 1-azadiene precursor bearing this substituent on the nitrogen atom.

1,3-Dipolar cycloadditions represent another versatile route to five-membered heterocycles. elsevier.com This type of reaction involves the addition of a 1,3-dipole to a dipolarophile. For instance, azomethine ylides, which are nitrogen-based 1,3-dipoles, can react with alkynes or their equivalents to furnish the pyrrole ring. The 4-methylbenzoyl group could be present on the azomethine ylide precursor. The reaction of münchnones with alkynes is a classic example of a 1,3-dipolar cycloaddition that yields substituted pyrroles after the extrusion of carbon dioxide.

Nickel-catalyzed cycloaddition reactions have also emerged as a potent strategy for constructing carbo- and heterocyclic systems. nih.gov These methods can facilitate the coupling of various unsaturated partners, and the use of N-heterocyclic carbene (NHC) ligands has significantly broadened the scope of these reactions. nih.gov Conceptually, a nickel-catalyzed cycloaddition could be devised to assemble the 1-(4-methylbenzoyl)pyrrole scaffold from simpler starting materials.

It is important to note that the aromaticity of the pyrrole ring can render it less reactive as a diene in traditional Diels-Alder reactions. However, N-substituted pyrroles, particularly those with electron-withdrawing groups like the 4-methylbenzoyl substituent, can undergo cycloaddition reactions, for example, with highly reactive dienophiles like benzynes. rsc.orgrsc.org

| Cycloaddition Type | Reactants | Product Type | Potential for 1-(4-Methylbenzoyl)pyrrole Synthesis |

| Hetero-Diels-Alder | 1-Azadiene derivative, Alkyne/Alkene | Dihydropyrrole (then oxidized) | Requires a 1-(4-methylbenzoyl)-1-azadiene precursor. |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkyne | Pyrrole | The 4-methylbenzoyl group could be on the azomethine ylide. |

| Nickel-Catalyzed | Diynes, Nitriles, etc. | Substituted Pyrroles | A tailored catalytic system could potentially construct the target molecule. |

Aza-Wittig Reactions in Pyrrole Synthesis

The Aza-Wittig reaction is a powerful transformation that involves the reaction of an iminophosphorane with a carbonyl compound to form an imine and a phosphine (B1218219) oxide. wikipedia.orgchem-station.com This reaction has found extensive application in the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. scispace.com

The general mechanism of the Aza-Wittig reaction is analogous to the standard Wittig reaction. An iminophosphorane, typically generated from the reaction of an organic azide (B81097) with a phosphine (Staudinger reaction), acts as the key intermediate. chem-station.com In an intramolecular setting, a molecule containing both an iminophosphorane and a carbonyl group can undergo cyclization to form a cyclic imine.

For the synthesis of a pyrrole ring, a precursor molecule possessing an azide and a suitably positioned ketone or aldehyde functionality would be required. Upon formation of the iminophosphorane, an intramolecular Aza-Wittig reaction would lead to the formation of a dihydropyrrole, which could then be aromatized to the corresponding pyrrole. The 4-methylbenzoyl group would be introduced as the N-substituent on the initial acyclic precursor.

While the intramolecular Aza-Wittig reaction is a well-established method for the synthesis of various heterocycles, its specific application for the direct synthesis of N-acylpyrroles is not extensively documented. scispace.com However, the versatility of this reaction suggests its potential utility in constructing the 1-(4-methylbenzoyl)pyrrole scaffold from a rationally designed acyclic precursor. The key would be the synthesis of a starting material containing the 4-methylbenzoyl-amino group, an azide, and a carbonyl functionality in the correct arrangement to facilitate a 5-membered ring closure.

Catalytic versions of the Aza-Wittig reaction are also being developed to mitigate the issue of stoichiometric triphenylphosphine (B44618) oxide byproduct formation. nih.gov

| Reaction Stage | Description | Relevance to 1-(4-Methylbenzoyl)pyrrole |

| Precursor Synthesis | Synthesis of an acyclic molecule with an azide and a carbonyl group. | The precursor would need to contain the N-(4-methylbenzoyl) group. |

| Iminophosphorane Formation | Reaction of the azide with a phosphine (e.g., PPh₃). | Formation of the reactive Aza-Wittig reagent. |

| Intramolecular Cyclization | The iminophosphorane reacts with the internal carbonyl group. | Forms a dihydropyrrole ring. |

| Aromatization | Oxidation or elimination to form the aromatic pyrrole ring. | Yields the final 1-(4-methylbenzoyl)pyrrole. |

Enzymatic Synthesis Approaches for Pyrrole Derivatives

The use of enzymes as catalysts in organic synthesis offers several advantages, including mild reaction conditions, high selectivity, and environmental compatibility. nih.gov Enzymatic methods have been successfully applied to the synthesis of N-substituted pyrrole derivatives, presenting a green alternative to traditional chemical methods. nih.govnih.gov

A notable enzymatic approach for pyrrole synthesis is the lipase-catalyzed Paal-Knorr reaction. nih.gov Lipases, such as Novozym 435, can effectively catalyze the condensation of 1,4-dicarbonyl compounds with primary amines to afford the corresponding N-substituted pyrroles. nih.gov For the synthesis of 1-(4-methylbenzoyl)pyrrole, this would involve the reaction of 2,5-hexanedione (B30556) with 4-methylbenzamide (B193301) in the presence of a suitable lipase (B570770). However, the direct use of amides in this reaction can be challenging.

A more general and widely applicable enzymatic method involves the transesterification or amidation of pyrrole-2-carboxylates. nih.gov While this does not directly form the 1-(4-methylbenzoyl)pyrrole from acyclic precursors, it represents an enzymatic approach to modify a pre-existing pyrrole scaffold. For instance, a lipase could catalyze the reaction between a pyrrole ester and 4-methylbenzyl alcohol or a related derivative.

Furthermore, enzymes like α-amylase have been shown to catalyze the synthesis of N-substituted pyrroles via the Paal-Knorr reaction under mild conditions, achieving good to excellent yields. nih.gov The reaction conditions, including solvent, enzyme amount, and temperature, are crucial factors influencing the reaction's efficiency. nih.gov

The development of enzymatic cascade reactions also holds promise for the synthesis of complex molecules from simple precursors in a one-pot fashion. youtube.com A hypothetical enzymatic cascade for 1-(4-methylbenzoyl)pyrrole could involve the enzymatic generation of a 1,4-dicarbonyl compound followed by an enzyme-catalyzed condensation with a derivative of 4-methylbenzoic acid.

| Enzyme Type | Reaction | Substrates | Applicability to 1-(4-Methylbenzoyl)pyrrole |

| Lipase (e.g., Novozym 435) | Paal-Knorr Reaction | 1,4-Dicarbonyl, Amine/Amide | Potentially applicable with 4-methylbenzamide, though may require optimization. |

| α-Amylase | Paal-Knorr Reaction | 1,4-Dicarbonyl, Amine | Could be explored with a suitable amine precursor to the 4-methylbenzoyl group. |

| Lipase | Transesterification/Amidation | Pyrrole ester, Alcohol/Amine | A route to modify a pre-formed pyrrole, not direct synthesis of the ring. |

Functional Group Transformations and Derivatizations on Pre-formed 1-(4-Methylbenzoyl)pyrroles

Once the 1-(4-methylbenzoyl)pyrrole scaffold is obtained, further structural diversity can be achieved through functional group transformations on either the pyrrole ring or the 4-methylbenzoyl moiety.

Modification of the Pyrrole Ring (C-2, C-3, C-4, C-5 Substitutions)

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. pearson.com The N-acyl group, in this case, the 4-methylbenzoyl group, is electron-withdrawing and deactivating, which influences the regioselectivity of these substitutions. Generally, electrophilic attack on N-acylpyrroles is directed to the C-2 and C-5 positions.

Electrophilic Aromatic Substitution: Classical electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation can be performed on the 1-(4-methylbenzoyl)pyrrole ring. The conditions for these reactions would need to be carefully controlled due to the deactivating nature of the N-acyl group. For example, Friedel-Crafts acylation might require harsher conditions than for unsubstituted pyrrole.

C-H Functionalization: Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, offer a powerful alternative for the direct introduction of substituents onto the pyrrole ring. nih.govumich.edu These reactions can provide access to a wide range of derivatives that are not easily accessible through classical methods. For instance, palladium-, rhodium-, or iridium-catalyzed C-H activation could be employed for arylation, alkenylation, or alkylation at specific positions of the pyrrole ring. The directing effect of the N-acyl group can play a crucial role in determining the regioselectivity of these transformations. Research has shown that chemoselectivity between a "pyrrole dance" (anionic Fries rearrangement) and C-H functionalization of a solvent like toluene (B28343) can be controlled by the choice of base when reacting N-acylpyrroles. rsc.orgrsc.org

Lithiation and Subsequent Electrophilic Quench: The pyrrole ring can be deprotonated at the C-2 position using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a substituent at this position. The N-acyl group can influence the acidity of the ring protons and the stability of the resulting lithiated species.

| Reaction Type | Reagents | Typical Position of Substitution |

| Halogenation | NBS, NCS, I₂ | C-2, C-5 |

| Nitration | HNO₃/H₂SO₄ | C-2, C-5 |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C-2, C-5 |

| C-H Arylation | Aryl halide/Pd catalyst | C-2, C-5 |

| Lithiation | n-BuLi, then electrophile | C-2 |

Transformations of the 4-Methylbenzoyl Group

The 4-methylbenzoyl group offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogs.

Reactions of the Methyl Group: The methyl group on the benzoyl ring is a potential site for various transformations. It can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, to introduce a halogen. The resulting benzylic halide can then be subjected to nucleophilic substitution to introduce a variety of functional groups. Oxidation of the methyl group, for example with potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would yield the corresponding carboxylic acid.

Reduction of the Carbonyl Group: The carbonyl group of the 4-methylbenzoyl moiety can be reduced to a methylene group (CH₂) using methods like the Wolff-Kishner or Clemmensen reduction, which would transform the N-acylpyrrole into an N-benzylpyrrole derivative. Partial reduction to the corresponding alcohol is also a possibility using milder reducing agents.

Transformations involving p-Toluenesulfonyl Derivatives: The tolyl group is a key component of p-toluenesulfonyl chloride (TsCl), a widely used reagent in organic synthesis. svkm-iop.ac.in While not a direct transformation of the 4-methylbenzoyl group itself, related chemistry can be considered. For instance, if the methyl group were oxidized to a hydroxyl group, it could be converted to a tosylate, which is an excellent leaving group for nucleophilic substitution reactions. wikipedia.org

| Transformation | Reagents | Product |

| Methyl Group Halogenation | NBS, light | 1-(4-(Bromomethyl)benzoyl)-1H-pyrrole |

| Methyl Group Oxidation | KMnO₄ | 4-(1H-pyrrol-1-ylcarbonyl)benzoic acid |

| Carbonyl Group Reduction | Zn(Hg), HCl (Clemmensen) | 1-(4-Methylbenzyl)-1H-pyrrole |

| Aromatic Nitration | HNO₃/H₂SO₄ | 1-(4-Methyl-3-nitrobenzoyl)-1H-pyrrole and other isomers |

Mechanistic Pathways in the Synthesis and Reactivity of 1-(4-Methylbenzoyl)pyrrole

The chemical compound 1-(4-methylbenzoyl)pyrrole is a notable derivative of pyrrole, a fundamental five-membered aromatic heterocycle. Its structure, featuring a 4-methylbenzoyl group attached to the nitrogen atom of the pyrrole ring, influences its synthesis and reactivity. This article delves into the mechanistic pathways that govern its formation and subsequent chemical transformations, providing a detailed examination of the underlying principles of its chemistry.

Theoretical and Computational Studies of 1 4 Methylbenzoyl Pyrrole Systems

Electronic Structure and Aromaticity Analysis of the Pyrrole (B145914) System

The electronic structure of the pyrrole ring is a cornerstone of its chemistry. Pyrrole is an aromatic five-membered heterocycle containing six π-electrons, conforming to Hückel's rule (4n+2). researchgate.net The nitrogen atom is sp² hybridized, and its lone pair of electrons participates in the aromatic sextet, delocalizing over the entire ring. researchgate.net This delocalization makes the pyrrole ring electron-rich and thus highly reactive towards electrophiles. researchgate.net

The aromaticity of such systems can be quantified using computational methods through descriptors like the Nucleus-Independent Chemical Shift (NICS). Negative NICS values typically indicate aromatic character. For pyrrole derivatives, theoretical studies on researchgate.netlongdom.org-migration reactions have shown that the aromaticity of the transition state, indicated by significantly negative NICS values, plays a crucial role in lowering activation barriers. wikipedia.org

Table 1: Comparison of Aromaticity and Reactivity in 5-Membered Heterocycles

| Compound | Order of Aromaticity | Order of Reactivity (Electrophilic Substitution) |

|---|---|---|

| Benzene (B151609) | Highest | Lowest |

| Thiophene | High | Moderate |

| Pyrrole | Moderate | High |

| Furan (B31954) | Lowest | Highest |

This table provides a general comparison; the precise properties of 1-(4-methylbenzoyl)pyrrole would be modulated by the N-acyl substituent.

Conformational Analysis and Energetics of 1-(4-Methylbenzoyl)pyrrole Derivatives

The rotation around the N-CO single bond in N-acylpyrroles, including 1-(4-methylbenzoyl)pyrrole, gives rise to different conformations, primarily syn and anti rotamers. longdom.org These conformers are defined by the orientation of the carbonyl group relative to the pyrrole ring. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic interactions. libretexts.orglibretexts.org

Theoretical calculations, often using Density Functional Theory (DFT), are employed to determine the geometries and relative energies of these conformers. longdom.org For 2-acylpyrroles, studies have shown that syn-rotamers are generally more energetically favorable than anti-rotamers. longdom.org In the case of 1-(4-methylbenzoyl)pyrrole, the planarity of the system is a key factor. A fully planar conformation would maximize conjugation between the pyrrole π-system and the benzoyl group, but it may be disfavored due to steric clashes between the carbonyl oxygen and the hydrogen atoms at the 2 and 5 positions of the pyrrole ring. Therefore, the molecule likely adopts a non-planar (twisted) conformation as its energy minimum.

The energy difference between conformers and the rotational barriers can be calculated to understand the dynamic behavior of the molecule. For instance, DFT calculations on N-methyl-2-nitropyrrole have determined a rotational barrier of 9.88 kcal/mol. longdom.org Similar calculations for 1-(4-methylbenzoyl)pyrrole would reveal the energetic landscape governing its conformational flexibility.

Table 2: Calculated Energetic Properties for Hypothetical Conformers of N-Acylpyrroles

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-N-CO-C) | Stability |

|---|---|---|---|

| Planar Syn | +2.5 | 0° | Less Stable |

| Twisted | 0.0 | ~30-50° | Most Stable |

| Perpendicular | +5.0 | 90° | Transition State |

| Planar Anti | +3.0 | 180° | Less Stable |

Note: These are illustrative values based on general principles of N-acylpyrroles. Specific values for 1-(4-methylbenzoyl)pyrrole require dedicated calculations.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules. rsc.orgdergipark.org.tr By analyzing parameters derived from the electronic structure, one can identify the most probable sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr

For 1-(4-methylbenzoyl)pyrrole, the HOMO is expected to be localized primarily on the pyrrole ring, while the LUMO would likely be centered on the electron-withdrawing benzoyl group. The distribution of these orbitals reveals the most reactive sites. Electrophilic attack would be predicted to occur at the carbon atoms of the pyrrole ring where the HOMO density is highest (typically the C2 and C5 positions). Nucleophilic attack, conversely, would target the carbonyl carbon, which would have a large coefficient in the LUMO.

Table 3: Hypothetical FMO Data for Pyrrole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Pyrrole | -5.5 | +2.1 | 7.6 | High (Nucleophilic) |

| 1-Acetylpyrrole | -6.2 | -0.5 | 5.7 | Moderate |

| 1-(4-Methylbenzoyl)pyrrole | -6.0 | -0.8 | 5.2 | Moderate to High |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). elsevierpure.comnih.gov

In 1-(4-methylbenzoyl)pyrrole, the MEP surface would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, making it a prime site for protonation or interaction with Lewis acids. The pyrrole ring would exhibit a less negative potential compared to unsubstituted pyrrole due to the electron-withdrawing substituent. Regions of positive potential (blue) would be expected around the N-H protons (if present in related structures) and the carbonyl carbon, indicating their susceptibility to nucleophilic attack. Such analysis provides a more intuitive picture of reactivity than orbital coefficients alone.

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.net This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By identifying the lowest energy pathway, the most likely mechanism can be determined.

For reactions involving 1-(4-methylbenzoyl)pyrrole, such as electrophilic substitution, cycloaddition, or reactions at the carbonyl group, DFT calculations can be performed to model the entire reaction coordinate. researchgate.net For example, in an electrophilic aromatic substitution reaction, calculations would model the formation of the sigma complex (arenium ion) intermediate at different positions on the pyrrole ring. The activation energy (the energy difference between the reactants and the transition state) for each pathway can be calculated. The pathway with the lowest activation energy will be the kinetically favored one.

Transition state structures are saddle points on the potential energy surface and are characterized by having exactly one imaginary vibrational frequency. Analyzing the atomic motions corresponding to this imaginary frequency confirms that the structure indeed connects the desired reactant and product. Studies on related pyrrole systems demonstrate that such calculations can successfully explain experimentally observed regioselectivity and reactivity. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.gov Techniques like DFT can be used to calculate vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netresearchgate.net

For 1-(4-methylbenzoyl)pyrrole, calculating the IR spectrum would help assign the characteristic vibrational modes, such as the C=O stretch of the benzoyl group and the various C-H and C-N stretching and bending modes of the pyrrole ring. The predicted frequency for the carbonyl stretch would be sensitive to the electronic environment and conformation of the molecule.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy. researchgate.net These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules. The calculated chemical shifts for the pyrrole protons and carbons would reflect the reduced electron density caused by the N-benzoyl group. UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions, correlating with the HOMO-LUMO gap and other orbital transitions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1H-Pyrrole, 1-(4-methylbenzoyl)- |

| Pyrrole |

| Furan |

| Thiophene |

| Benzene |

| N-methyl-2-nitropyrrole |

Advanced Spectroscopic Characterization Methodologies for 1 4 Methylbenzoyl Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides insights into the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In 1-(4-methylbenzoyl)pyrrole, distinct signals are expected for the protons of the pyrrole (B145914) ring, the p-substituted benzene (B151609) ring, and the methyl group. The pyrrole protons typically appear as multiplets due to spin-spin coupling. Specifically, the protons at positions 2 and 5 of the pyrrole ring are expected to be deshielded compared to those at positions 3 and 4 due to the electron-withdrawing effect of the adjacent nitrogen atom. The aromatic protons of the 4-methylbenzoyl group will appear in the aromatic region of the spectrum, often as two doublets due to the para-substitution pattern. The methyl group protons will give rise to a singlet in the upfield region of the spectrum. The integration of these signals provides the ratio of the number of protons of each type.

For comparison, in the ¹H NMR spectrum of the parent pyrrole, the protons at positions 2 and 5 (α-protons) resonate at a different chemical shift than the protons at positions 3 and 4 (β-protons). researchgate.net In N-methylpyrrole, the methyl protons appear as a distinct singlet, and the pyrrole ring protons show characteristic shifts. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for 1-(4-Methylbenzoyl)pyrrole

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole H-2, H-5 | 7.0 - 7.5 | Multiplet |

| Pyrrole H-3, H-4 | 6.0 - 6.5 | Multiplet |

| Aromatic (benzoyl) | 7.2 - 7.8 | AA'BB' system (two doublets) |

| Methyl (CH₃) | 2.3 - 2.5 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in 1-(4-methylbenzoyl)pyrrole will produce a distinct signal. The carbonyl carbon of the benzoyl group is particularly characteristic, appearing at a significantly downfield chemical shift (typically 160-220 ppm). libretexts.org The carbon atoms of the pyrrole ring will have chemical shifts influenced by the nitrogen atom and the benzoyl substituent. The aromatic carbons of the benzoyl group will also show distinct signals, with the carbon attached to the methyl group appearing at a different shift than the others. The methyl carbon will resonate in the upfield region of the spectrum.

The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms. libretexts.org For instance, sp²-hybridized carbons, such as those in the pyrrole and benzene rings and the carbonyl group, resonate at lower fields compared to sp³-hybridized carbons like the methyl group. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for 1-(4-Methylbenzoyl)pyrrole

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Pyrrole C-2, C-5 | 115 - 125 |

| Pyrrole C-3, C-4 | 105 - 115 |

| Aromatic (benzoyl) C-ipso | 135 - 145 |

| Aromatic (benzoyl) C-ortho, C-meta | 125 - 135 |

| Aromatic (benzoyl) C-para | 140 - 150 |

| Methyl (CH₃) | 20 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures. youtube.comipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.org For 1-(4-methylbenzoyl)pyrrole, COSY would show correlations between adjacent protons on the pyrrole ring and between ortho-coupled protons on the benzoyl ring. libretexts.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comipb.pt This allows for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two to four bonds apart. youtube.comipb.pt HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, it can show correlations from the pyrrole protons to the carbonyl carbon, confirming the N-acylation.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. libretexts.orgresearchgate.net This can provide information about the conformation and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. pressbooks.pub The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of particular bonds. libretexts.org

In the IR spectrum of 1-(4-methylbenzoyl)pyrrole, the most prominent and diagnostic absorption will be the strong stretching vibration of the carbonyl (C=O) group of the ketone, which typically appears in the range of 1670-1780 cm⁻¹. libretexts.org The exact position can give clues about the electronic environment; conjugation with the pyrrole nitrogen and the benzene ring may shift this absorption to a lower frequency. Other key absorptions include the C-H stretching vibrations of the aromatic and pyrrole rings (around 3000-3100 cm⁻¹) and the aliphatic methyl group (around 2850-3000 cm⁻¹). libretexts.org The C-N stretching and various C-C and C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for 1-(4-Methylbenzoyl)pyrrole

| Functional Group/Bond | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C=O (ketone) | Stretch | 1680 - 1700 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Pyrrole C-H | Stretch | 3100 - 3200 | Medium to Weak |

| Aliphatic C-H (methyl) | Stretch | 2850 - 3000 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. miamioh.edu In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). youtube.comnih.gov

For 1-(4-methylbenzoyl)pyrrole, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, which can be used to determine the molecular formula. The fragmentation pattern can also be highly informative. Common fragmentation pathways for N-acylpyrroles involve cleavage of the bond between the pyrrole ring and the carbonyl group, as well as cleavage of the bond between the carbonyl group and the benzoyl ring. This would lead to characteristic fragment ions, such as the 4-methylbenzoyl cation and the pyrrolyl cation. The analysis of these fragments helps to confirm the connectivity of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule. nih.gov

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Advanced Pyrrole-Containing Heterocycles

The unique electronic nature of 1H-Pyrrole, 1-(4-methylbenzoyl)- makes it an ideal precursor for a range of advanced pyrrole-containing heterocycles. The N-acyl group acts as a removable activating group, influencing the regioselectivity of electrophilic substitution reactions and facilitating the introduction of various substituents onto the pyrrole (B145914) core.

The synthesis of poly-substituted pyrrole derivatives is a cornerstone of medicinal and materials chemistry, and 1H-Pyrrole, 1-(4-methylbenzoyl)- provides a strategic entry point to these complex structures. The 1-(4-methylbenzoyl) group deactivates the pyrrole ring towards electrophilic attack compared to N-unsubstituted or N-alkylpyrroles, yet it directs substitution primarily to the C2 and C5 positions. This directing effect allows for controlled, stepwise introduction of functional groups.

Subsequent removal of the 4-methylbenzoyl group, typically under basic conditions, regenerates the NH-pyrrole, which can then be subjected to further functionalization at the nitrogen atom or other positions on the ring. This strategy enables the synthesis of pyrroles with diverse and precisely controlled substitution patterns that would be difficult to achieve through other methods. The use of N-acylpyrroles in general allows for a high degree of functional group tolerance in subsequent reactions. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Regioselective halogenation at C2/C5 | |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Introduction of acyl groups at C2/C5 | nih.gov |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Formylation at C2-position | |

| Removal of N-acyl group | NaOH, MeOH, reflux | Regeneration of the NH-pyrrole | nih.gov |

Fused pyrrole systems, such as indolizines, pyrroloquinolines, and other polycyclic aromatic structures containing a pyrrole ring, are prevalent in biologically active natural products and functional materials. 1H-Pyrrole, 1-(4-methylbenzoyl)- can serve as a key building block in the synthesis of these fused systems.

One common strategy involves the initial functionalization of the pyrrole ring of 1H-Pyrrole, 1-(4-methylbenzoyl)-, followed by intramolecular cyclization reactions to construct the adjoining ring. For instance, introduction of a suitable side chain at the C2 position, which can subsequently react with the C3 position or the nitrogen atom (after deprotection), can lead to the formation of a five- or six-membered ring fused to the pyrrole core. The synthesis of furo[3,4-b]pyrrole-4,6-diones, for example, involves the cyclization of furan (B31954) and pyrrole derivatives. uop.edu.pk

| Fused System | General Synthetic Strategy | Key Reaction | Reference |

| Indolizine Derivatives | Functionalization at C2 with a two-carbon unit followed by intramolecular cyclization | Intramolecular aldol (B89426) or related condensation | chim.it |

| Pyrrolo[1,2-a]pyrazines | Stepwise construction involving intermolecular and intramolecular reactions | Pictet-Spengler type reaction | chim.it |

| Furo[3,4-b]pyrrole systems | Cyclization reactions between furan and pyrrole precursors | Cyclocondensation |

Application in the Construction of Natural Product Cores (e.g., Porphyrins, Alkaloids)

The pyrrole motif is a fundamental component of numerous natural products, including the porphyrin core of heme and chlorophyll, and a vast array of alkaloids with diverse biological activities. chim.ityoutube.com The synthesis of these complex molecules often relies on the use of appropriately substituted pyrrole precursors. 1H-Pyrrole, 1-(4-methylbenzoyl)- can be envisioned as a starting material for the synthesis of specific building blocks required for the assembly of these natural product cores.

For instance, in the synthesis of certain marine alkaloids, which are often halogenated, a protected pyrrole can be selectively halogenated and then further elaborated. The 4-methylbenzoyl group can serve as this protecting and directing group, which is later removed to reveal a reactive site for coupling with other fragments.

The synthesis of porphyrins, on the other hand, typically involves the condensation of pyrrole-based precursors like dipyrromethanes. nih.gov While not a direct precursor, 1H-Pyrrole, 1-(4-methylbenzoyl)- could be functionalized to produce a substituted pyrrole that is then used in the synthesis of a dipyrromethane and ultimately incorporated into a porphyrin ring.

| Natural Product Core | Potential Role of 1H-Pyrrole, 1-(4-methylbenzoyl)- | Key Synthetic Transformation | Reference |

| Pyrrole-imidazole Alkaloids | Precursor to a functionalized pyrrole-2-carboxamide fragment | Amidation and subsequent coupling reactions | researchgate.net |

| Porphyrins | Starting material for the synthesis of a substituted pyrrole monomer | Functionalization followed by condensation to form dipyrromethanes | nih.gov |

| Lamellarins | Precursor for a 3,4-diarylpyrrole core | Sequential cross-coupling reactions | chim.it |

Utilization in Green Chemistry Methodologies for Pyrrole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis and functionalization of pyrroles are no exception, with significant research directed towards green chemistry methodologies. semanticscholar.orgnih.gov These approaches often involve the use of water as a solvent, heterogeneous catalysts, or multicomponent reactions to improve efficiency and reduce waste. rsc.orgresearchgate.net

Reactions involving 1H-Pyrrole, 1-(4-methylbenzoyl)- can be adapted to these green protocols. For example, electrophilic substitution reactions on the pyrrole ring could potentially be carried out in aqueous media using phase-transfer catalysts or micellar systems to overcome solubility issues. researchgate.net Furthermore, the use of solid-supported catalysts could facilitate the purification process and allow for catalyst recycling. The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, is another hallmark of green chemistry that could be applied to the elaboration of 1H-Pyrrole, 1-(4-methylbenzoyl)- into more complex targets. rsc.org

| Green Chemistry Approach | Application to 1H-Pyrrole, 1-(4-methylbenzoyl)- Chemistry | Potential Advantages | Reference |

| Aqueous Reaction Media | Performing functionalization reactions in water with surfactants | Reduced use of volatile organic solvents | researchgate.net |

| Heterogeneous Catalysis | Using solid-supported acids or metal catalysts for substitution or coupling reactions | Ease of catalyst separation and recycling | rsc.org |

| Multicomponent Reactions | Designing one-pot syntheses of complex pyrroles starting from simpler precursors | Increased atom economy and reduced waste | rsc.orgresearchgate.net |

| Microwave-assisted Synthesis | Accelerating reactions through microwave irradiation | Faster reaction times and potentially higher yields | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。